

An In-depth Technical Guide to 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propenal, 2-chloro-3-hydroxy-

Cat. No.: B3061104

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Propenal, 2-chloro-3-hydroxy-**, a chemical compound of interest in various research applications. This document details its nomenclature, chemical properties, and predicted spectral data. A generalized experimental protocol for its potential synthesis via the Vilsmeier-Haack reaction is presented, alongside a workflow diagram. Due to the limited publicly available data, this guide also highlights areas where further research is needed, particularly concerning its biological activity and specific experimental protocols.

Nomenclature and CAS Number

The compound with the systematic name **2-Propenal, 2-chloro-3-hydroxy-** is a functionalized α,β -unsaturated aldehyde. Its identification is standardized through its CAS number and various synonyms.

Identifier	Value	Citation
CAS Number	50704-42-2	[1] [2]
IUPAC Name	2-chloro-3-hydroxyprop-2-enal	[2]
Molecular Formula	C3H3ClO2	[1] [2]
Molecular Weight	106.51 g/mol	[1] [2]
Synonyms	2-Chloro-3-hydroxy-2-propenal, 2-Chloro-3-hydroxyacrylaldehyde, 2-Chloromalonaldehyde	[1] [2]

Physicochemical Properties

The physicochemical properties of **2-Propenal, 2-chloro-3-hydroxy-** have been computationally predicted and are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
XLogP3	0.4	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	105.982157	PubChem
Monoisotopic Mass	105.982157	PubChem
Topological Polar Surface Area	37.3 Å ²	PubChem
Heavy Atom Count	6	PubChem
Complexity	76.9	PubChem

Spectral Data (Predicted)

Predicted spectral data provides a reference for the characterization of **2-Propenal, 2-chloro-3-hydroxy-**. The following tables outline the expected shifts in Nuclear Magnetic Resonance (NMR) and key absorption bands in Infrared (IR) spectroscopy.[3]

Predicted ^1H NMR Spectral Data

Proton	Predicted Chemical Shift (ppm)
Aldehydic proton (-CHO)	~9.5-10.0
Vinylic proton (=CH-)	~6.5-7.0
Hydroxyl proton (-OH)	Variable, dependent on solvent and concentration

Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)
Carbonyl carbon (C=O)	~190-200
Vinylic carbon (-C(Cl)=)	~130-140
Vinylic carbon (=CHOH)	~145-155

Predicted IR Spectral Data

Functional Group	Predicted Wavenumber (cm^{-1})
O-H stretch (hydroxyl)	3200-3600 (broad)
C=O stretch (aldehyde)	1680-1710
C=C stretch (alkene)	1620-1680
C-Cl stretch	600-800

Potential Synthesis via Vilsmeier-Haack Reaction

While a specific, documented synthetic pathway for **2-Propenal, 2-chloro-3-hydroxy-** is not prominently featured in scientific literature, its structure suggests that a Vilsmeier-Haack reaction could be a viable synthetic route.^[1] This reaction is a widely used method for the formylation of electron-rich compounds.^{[1][4][5][6][7]}

General Experimental Protocol (Adapted)

The following is a generalized protocol for a Vilsmeier-Haack reaction that could be adapted for the synthesis of **2-Propenal, 2-chloro-3-hydroxy-** from a suitable precursor such as a hydroxy-substituted ketone or enol ether.

Materials:

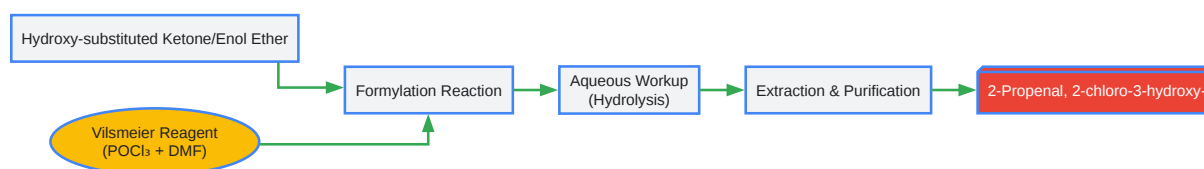
- Precursor substrate (e.g., a protected hydroxyacetone)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Sodium acetate solution (for workup)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate

Procedure:

- Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl_3) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent ((chloromethylene)dimethylammonium chloride).

- **Formylation:** Dissolve the chosen precursor substrate in an anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.
- **Extraction:** Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired **2-Propenal, 2-chloro-3-hydroxy-**.

Proposed Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-Propenal, 2-chloro-3-hydroxy-**.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity of **2-Propenal, 2-chloro-3-hydroxy-**. Consequently, no specific signaling pathways associated with this compound have been identified. This represents a significant knowledge gap and an opportunity for future research to explore its potential pharmacological or toxicological effects.

Reactivity and Potential Applications

The molecular structure of **2-Propenal, 2-chloro-3-hydroxy-** suggests a high degree of reactivity.^[1] The presence of an aldehyde, a carbon-carbon double bond, a chlorine atom, and a hydroxyl group indicates its potential to participate in a variety of chemical transformations, including:

- Nucleophilic additions to the aldehyde and the double bond.
- Nucleophilic substitution of the chlorine atom.
- Oxidation and reduction reactions.

This reactivity makes it a potentially useful intermediate in organic synthesis for the construction of more complex molecules.

Conclusion

2-Propenal, 2-chloro-3-hydroxy- is a research chemical with established nomenclature and predicted physicochemical properties. While a definitive, optimized synthesis protocol is not readily available, the Vilsmeier-Haack reaction presents a logical and viable synthetic strategy. The most significant gap in the current understanding of this compound is its biological activity. Future research efforts directed at synthesizing and screening this molecule for biological effects could unveil novel applications in drug discovery and development.

Disclaimer

This document is intended for informational purposes for a scientific audience. The provided experimental protocol is a generalized suggestion and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The predicted data should be confirmed by experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 2-Propenal, 2-chloro-3-hydroxy- | 50704-42-2 | Benchchem [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Propenal, 2-chloro-3-hydroxy-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3061104#2-propenal-2-chloro-3-hydroxy-cas-number-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com